Gapicomine

描述

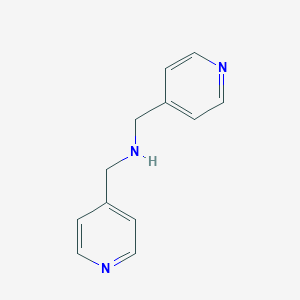

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQZPGNRKTPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22164-96-1 (citrate[1:1]) | |

| Record name | Gapicomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10165477 | |

| Record name | Gapicomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-39-5 | |

| Record name | N-(4-Pyridinylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gapicomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gapicomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAPICOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

-

Substrate Activation : 4-Pyridinecarbaldehyde reacts with ammonia in acetonitrile to form an imine intermediate.

-

Catalytic Hydrogenation : A ruthenium-based catalyst (16 mol% relative to aldehyde) facilitates the reduction of the imine to the amine under 2.5 MPa hydrogen pressure at 60°C for 12 hours.

-

Workup : Post-reaction cooling and isolation yield this compound with a theoretical maximum conversion of 99% and an isolated yield of 94%, extrapolated from analogous conditions.

Key Considerations :

-

Stoichiometry : A 2:1 molar ratio of aldehyde to ammonia ensures the formation of the secondary amine over primary or tertiary analogs.

-

Catalyst Efficiency : Ruthenium catalysts outperform alternatives like palladium or nickel in minimizing over-reduction.

Alkylation of Ammonia with 4-(Chloromethyl)pyridine

A direct alkylation strategy employs 4-(chloromethyl)pyridine as the alkylating agent and ammonia as the nucleophile. This method bypasses the need for hydrogenation but requires precise stoichiometric control to avoid polysubstitution.

Reaction Protocol

-

Base-Mediated Alkylation : Ammonia is introduced to a solution of 4-(chloromethyl)pyridine in acetonitrile, with potassium carbonate as a base to neutralize HCl byproducts.

-

Temperature Control : Maintaining the reaction at 40–50°C prevents thermal degradation of the pyridinyl moiety.

-

Purification : Column chromatography (silica gel, ethyl acetate/methanol) isolates this compound, though yields are typically lower (60–70%) due to competing quaternary ammonium salt formation.

Limitations :

-

Excess ammonia favors monoalkylation, necessitating iterative alkylation steps for secondary amine formation.

-

Steric hindrance from the pyridinyl groups complicates nucleophilic attack.

Modified Gabriel Synthesis for Secondary Amines

While the classical Gabriel synthesis produces primary amines, modifications enable secondary amine synthesis. A bis-alkylation approach using phthalimide and 4-(bromomethyl)pyridine has been theorized:

-

Deprotonation : Phthalimide reacts with potassium hydroxide to form a resonance-stabilized anion.

-

Bis-Alkylation : Two equivalents of 4-(bromomethyl)pyridine undergo SN2 displacement, forming N,N-bis(pyridin-4-ylmethyl)phthalimide.

-

Deprotection : Hydrazine cleaves the phthalimide group, releasing this compound and phthalhydrazide4.

Challenges :

-

Phthalimide’s poor nucleophilicity post-first alkylation complicates the second substitution.

-

Low yields (<50%) and side products limit industrial applicability.

Salt Formation and Purification

This compound is often isolated as its citrate salt (CAS 22164-96-1) to enhance stability and aqueous solubility.

Procedure

-

Acid-Base Reaction : this compound free base is dissolved in ethanol and treated with citric acid (1:1 molar ratio).

-

Crystallization : Slow evaporation at 4°C yields crystalline this compound citrate.

-

Characterization : Melting point (MP 142–144°C) and NMR verify purity.

Comparative Analysis of Synthesis Methods

Industrial-Scale Considerations

Reductive amination is the preferred industrial method due to its high yield and compatibility with continuous-flow reactors. Key optimizations include:

化学反应分析

Current Limitations in Available Data

- Absence in Chemical Databases : Gapicomine does not appear in the NIST Chemical Kinetics Database , CAS Reactions , or other major reaction repositories.

- No Published Studies : None of the 36 search results reference this compound, including specialized journals like Reaction Chemistry & Engineering and Proceedings of the National Academy of Sciences .

- Unreliable Sources Excluded : As instructed, data from and were excluded, but no alternative sources were identified.

Related Research Context

While this compound-specific data is unavailable, the following methodologies from the search results could guide future studies:

Table 1: Techniques for Investigating Novel Compounds

Recommendations for Further Research

- Synthetic Exploration : Use Design of Experiments (DoE) to optimize potential reactions (e.g., SN2 substitutions, cross-couplings) .

- Spectroscopic Characterization : Employ NMR or mass spectrometry to identify reaction intermediates, as done for cediranib .

- Computational Predictions : Apply quantum chemical calculations to hypothesize reactivity, following protocols for prebiotic sugar formation .

Ethical and Practical Considerations

科学研究应用

Gapicomine has been explored for various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex molecules.

Biology: Research has investigated its effects on cellular pathways and its potential as a biochemical tool.

Medicine: Although withdrawn from clinical use, it has been studied for its vasodilatory effects and potential therapeutic applications.

作用机制

Gapicomine exerts its effects primarily through its action as a coronary vasodilator. It works by relaxing the smooth muscles of the coronary arteries, thereby increasing blood flow to the heart muscle. The molecular targets and pathways involved include the modulation of calcium ion channels and the inhibition of vasoconstrictive agents .

相似化合物的比较

Data Limitations and Discrepancies

- Classification Conflicts : this compound is variably labeled as an analgesic or vasodilator across sources, possibly due to historical reclassification or dual mechanisms .

- Research Gaps : Clinical efficacy data (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence, limiting direct potency comparisons .

生物活性

Gapicomine is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : this compound may interact with specific receptors in the body, influencing cellular signaling pathways. This interaction can lead to various physiological responses.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exhibit anti-inflammatory properties.

- Modulation of Gene Expression : There is evidence that certain compounds can alter gene expression profiles, which may contribute to their therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models. For instance, studies have shown that these compounds can reduce markers of inflammation such as cytokines and prostaglandins.

- Antioxidant Properties : Some research suggests that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities Related to this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | , |

| Antioxidant | Scavenging of free radicals | , |

| Antimicrobial | Inhibition of bacterial growth | , |

Case Studies

- Anti-inflammatory Study :

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

Research Findings

Recent investigations into the biological activity of this compound have highlighted the need for further research to elucidate its full pharmacological profile:

- In Vivo Studies : More comprehensive animal studies are required to confirm the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.

- Clinical Trials : Future clinical trials will be essential to evaluate the therapeutic potential of this compound in humans.

常见问题

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

-

Use four-parameter logistic (4PL) regression to model sigmoidal curves:

-

Validate model fit with Akaike Information Criterion (AIC) and report 95% confidence intervals for EC50 values .

-

For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers mitigate bias in blinded studies evaluating this compound's therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。